

4-Bromo-2-chloro-5-fluorotoluene molecular structure

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-fluorotoluene

Cat. No.: B1273177

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An In-depth Technical Guide to **4-Bromo-2-chloro-5-fluorotoluene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, safety information, and representative experimental protocols for **4-Bromo-2-chloro-5-fluorotoluene**. This compound is a halogenated aromatic building block frequently utilized in organic synthesis for the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Identification

4-Bromo-2-chloro-5-fluorotoluene is a substituted toluene molecule. The numbering of the aromatic ring begins at the methyl group (C1). Consequently, the substituents are located at the following positions: a chloro group at position 2, a bromo group at position 4, and a fluoro group at position 5.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-5-chloro-2-fluoro-4-methylbenzene.^[1] This nomenclature prioritizes the alphabetical order of the substituents (bromo, chloro, fluoro, methyl) for numbering the benzene ring.

Key Identifiers:

- Common Name: **4-Bromo-2-chloro-5-fluorotoluene**

- IUPAC Name: 1-bromo-5-chloro-2-fluoro-4-methylbenzene[1]
- CAS Number: 93765-83-4[1][2]
- Molecular Formula: C₇H₅BrClF[1][3]

Physicochemical and Safety Data

Quantitative data for **4-Bromo-2-chloro-5-fluorotoluene** is summarized in the table below. It is important to note that while some data is experimentally determined, other values may be based on computational predictions for this specific isomer or experimental data from closely related isomers.

Property	Value	Source
Molecular Weight	223.47 g/mol	[1][3]
Physical Form	Solid (at 20°C, for related isomer)	[4]
Melting Point	30-35°C (for related isomer 201849-17-4)	[4]
Boiling Point	221.8 ± 35.0 °C (Predicted)	[5]
Density	1.618 ± 0.06 g/cm ³ (Predicted)	[5]
Vapor Pressure	0.156 mmHg at 25°C (Predicted)	[5]

Safety and Handling

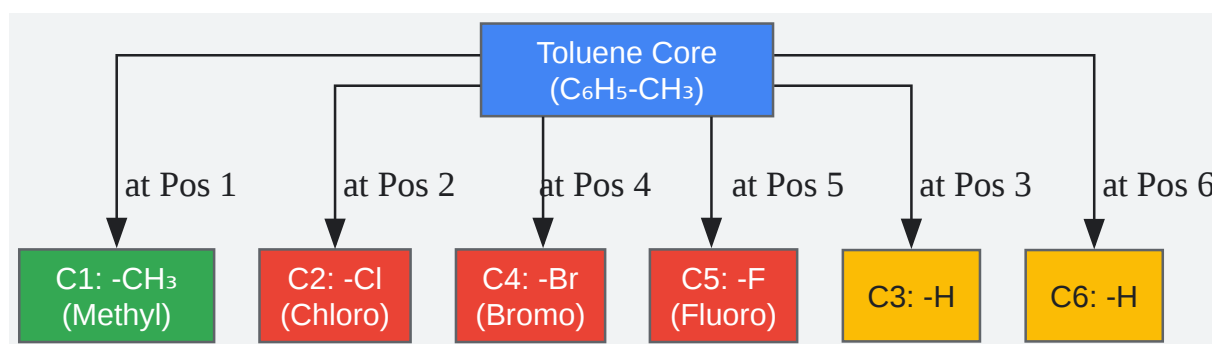
This compound is classified as an irritant and requires careful handling in a laboratory setting. [1] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[1]

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Signal Word: Warning[1]
- Precautionary Statements:
 - P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4][6]
 - P280: Wear protective gloves/eye protection/face protection.[4][6]
 - P302+P352: IF ON SKIN: Wash with plenty of water.[4][6]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Logical Structure Diagram

The following diagram illustrates the connectivity of the substituents to the central toluene core.



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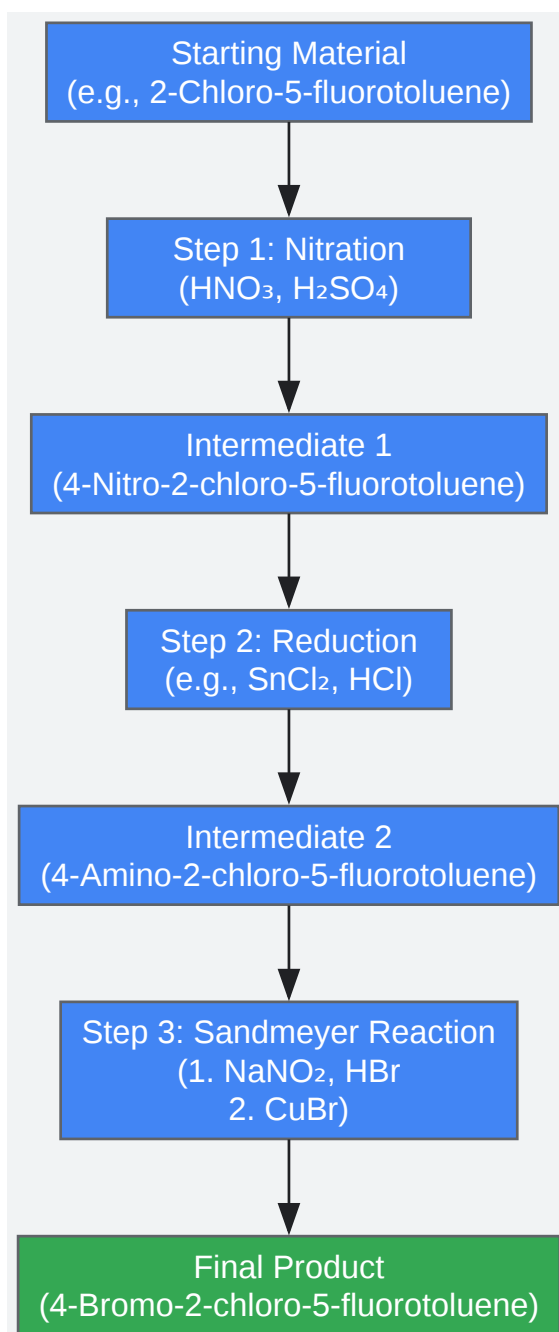
Caption: Logical connectivity of substituents on the toluene ring.

Experimental Protocols

While specific synthetic routes for **4-Bromo-2-chloro-5-fluorotoluene** (CAS 93765-83-4) are proprietary or not widely published, a plausible multi-step synthesis can be proposed based on standard organic chemistry reactions for preparing polysubstituted aromatics. A common strategy involves a sequence of electrophilic aromatic substitution, reduction, and Sandmeyer reactions.

Representative Synthesis Workflow

The diagram below outlines a logical workflow for a potential synthesis route.



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Caption: A potential multi-step synthesis workflow.

General Protocol for the Sandmeyer Reaction (Step 3)

This protocol is a generalized procedure adapted from established methods for converting an aniline derivative to an aryl bromide.^[7]

Objective: To convert 4-Amino-2-chloro-5-fluorotoluene to **4-Bromo-2-chloro-5-fluorotoluene**.

Materials:

- 4-Amino-2-chloro-5-fluorotoluene
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Ice
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate

Procedure:

- Diazotization:
 - Suspend the starting aniline (1 equivalent) in a mixture of hydrobromic acid and water in a reaction vessel.
 - Cool the mixture to 0-5 °C using an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- Bromo-de-diazonation:
 - In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic or stoichiometric amount) in hydrobromic acid, and cool it to 0 °C.
 - Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen gas evolution is expected.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until gas evolution ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the product into an organic solvent (e.g., diethyl ether) multiple times.
 - Combine the organic layers and wash with a dilute base solution (e.g., NaOH) followed by water or brine.
 - Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by techniques such as vacuum distillation or column chromatography on silica gel.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

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References

- 1. 4-Bromo-2-chloro-5-fluorotoluene | C₇H₅BrClF | CID 2736228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. 93765-83-4 CAS MSDS (4-BROMO-2-CHLORO-5-FLUOROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
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